Acotiamide Impurity 10
CAS No.: 738562-93-1
Cat. No.: VC0195541
Molecular Formula: C20H28N4O5S. HCl
Molecular Weight: 436.53
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 738562-93-1 |
|---|---|
| Molecular Formula | C20H28N4O5S. HCl |
| Molecular Weight | 436.53 |
| Appearance | Solid Powder |
Introduction
It should be noted that another compound listed as "Acotiamide Impurity 10" in some sources has different chemical properties. This variant is described as Ethyl 2-(2,5-Dihydroxy-4-methoxybenzamido)thiazole-4-carboxylate Hydrochloride with molecular formula C₁₄H₁₅ClN₂O₆S and molecular weight 374.79 g/mol .
Analytical Methods for Detection and Characterization
Robust analytical methods are essential for detecting, quantifying, and characterizing Acotiamide Impurity 10 in drug substances and products. Several techniques have been developed and optimized for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography has been extensively used for the separation and detection of acotiamide impurities. Various methods have been described in the literature:
Gradient Elution Method
One approach employs a gradient elution system with the following parameters:
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Stationary phase: Octadecyl silane column
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Mobile phase A: Methanol
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Mobile phase B: Aqueous solution containing 0.5% diethylamine and 0.5% glacial acetic acid
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Gradient elution: 40:60 (A:B) at 0-8 min, 70:30 at 8-50 min, 70:30 at 50-55 min
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Detection wavelength: 280 nm
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Column temperature: 30°C
This method has been validated for the detection of Acotiamide Impurity 10 along with other specific impurities (A through G) in acotiamide hydrochloride hydrate raw materials.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has been utilized for the identification and characterization of acotiamide degradation products:
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Ultra-high-performance liquid chromatography (UHPLC) with a Waters Acquity HSS cyano column (100 × 2.1 mm, 1.8 μm)
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Mobile phase: Gradient mixture of 0.1% formic acid and acetonitrile
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Flow rate: 0.25 mL/min
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Followed by electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOF-MS/MS) for structural characterization
Method Validation Parameters
Critical validation parameters for analytical methods targeting Acotiamide Impurity 10 include:
Formation and Significance in Pharmaceutical Quality Control
Formation Mechanism
Acotiamide Impurity 10 is typically formed through specific degradation pathways of acotiamide. Based on degradation studies, the most likely routes include:
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Hydroxylation of the phenyl ring: The formation of the 2,4-dihydroxy derivative suggests a demethylation reaction occurring at one of the methoxy groups on the phenyl ring of acotiamide .
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Hydrolytic conditions: Stress degradation studies indicate that alkaline conditions can promote the formation of certain impurities in acotiamide .
The degradation mechanisms can be inferred from studies showing that acotiamide undergoes degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions, while remaining relatively stable under neutral hydrolytic and thermal stress conditions .
Importance in Pharmaceutical Quality Control
Acotiamide Impurity 10 is significant in pharmaceutical quality control for several reasons:
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Regulatory compliance: Pharmaceutical regulatory authorities require the identification, quantification, and control of all impurities above specified thresholds in drug substances and products.
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Safety implications: Structural modifications can potentially affect the toxicological profile of the drug, making impurity characterization crucial for safety assessment.
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Quality indicators: Monitoring specific impurities like Acotiamide Impurity 10 provides valuable information about manufacturing process consistency and drug substance stability.
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Stability indication: Detection and quantification of this impurity can serve as an indicator of drug stability under various storage conditions.
Comparative Analysis with Other Acotiamide Impurities
Acotiamide has several known impurities that have been identified and characterized, each with different structural features and formation pathways. Understanding the relationship between these impurities provides valuable insights into degradation patterns and potential quality control strategies.
Common Acotiamide Impurities
The following table provides a comparative overview of Acotiamide Impurity 10 and other known acotiamide impurities:
| Impurity | Chemical Structure/Description | Molecular Formula | CAS Number |
|---|---|---|---|
| Acotiamide Impurity 10 | 2-(2,4-Dihydroxy-5-methoxybenzamido)-N-(2-(diisopropylamino)ethyl)thiazole-4-carboxamide | C₂₀H₂₈N₄O₅S | 738562-93-1 |
| Acotiamide Acid Impurity | 2-[(2,4,5-trimethoxybenzoyl)amino]-4-thiazolecarboxylic acid | C₁₄H₁₄N₂O₆S | 185106-01-8 |
| Acotiamide Impurity 1 | (Not specified in search results) | C₁₅H₁₄N₂O₆ | 74936-81-5 |
| Acotiamide Impurity 5 | (Not specified in search results) | C₁₃H₁₂N₂O₆S | 1809272-85-2 |
Structural Relationships
The structural modifications observed in Acotiamide Impurity 10 compared to the parent compound include:
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Hydroxylation of the phenyl ring: The presence of hydroxyl groups at the 2 and 4 positions instead of the methoxy group at position 4 in the parent compound.
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Retention of key functional groups: The impurity maintains the thiazole core and the diisopropylamino ethyl carboxamide side chain present in acotiamide.
These structural characteristics suggest that Acotiamide Impurity 10 is formed through a partial demethylation of the parent compound, likely under specific degradation conditions.
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